molecular formula C12H19NO3 B6141739 1-cyclohexanecarbonylpyrrolidine-2-carboxylic acid

1-cyclohexanecarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B6141739
M. Wt: 225.28 g/mol
InChI Key: HAKVQQRIKXMAJZ-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid is a compound that features a cyclohexane ring attached to a pyrrolidine ring, with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexanecarbonylpyrrolidine-2-carboxylic acid is unique due to the combination of the cyclohexane and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKVQQRIKXMAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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